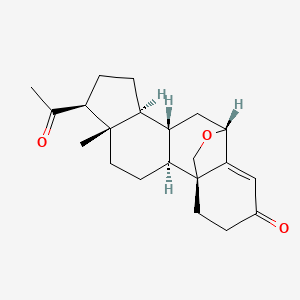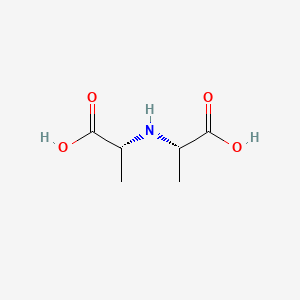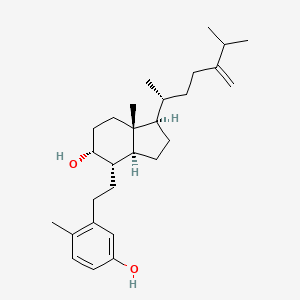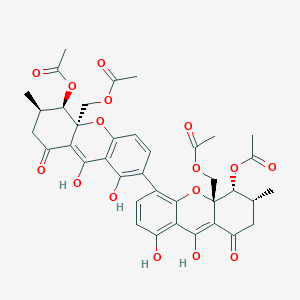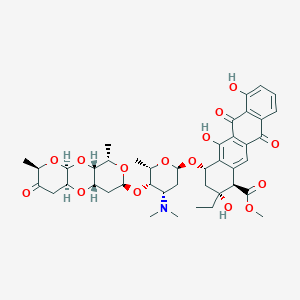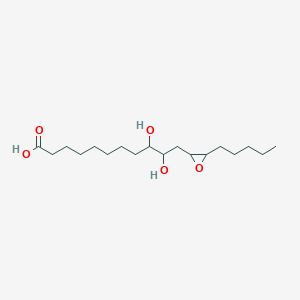
9,10-Dihydroxy-12,13-epoxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydroxy-12,13-epoxyoctadecanoate is a hydroxy fatty acid.
Aplicaciones Científicas De Investigación
Hydrolysis and Industrial Applications
- Hydrolysis with Alumina : A study demonstrated that the epoxide derivative of oleic acid, methyl 9,10-epoxyoctadecanoate, undergoes hydrolysis when exposed to alumina, leading to the formation of polyhydroxy materials. These materials have potential for several industrial applications (Piazza, Nuñez, & Foglia, 2003).
Epoxyoctadecanoic Acid in Plant Cutins and Suberins
- Presence in Plant Polymers : Epoxy acids, including 9,10-epoxyoctadecanoic acid, are significant constituents of plant cutins and suberins. They can comprise up to 60% of the total monomers in some polymers, indicating their importance in plant biology (Holloway & Deas, 1973).
Epoxyoctadecanoic Acids in PVC Stabilization
- Poly(vinyl chloride) Stabilization : The role of methyl 9,10-epoxyoctadecanoate in stabilizing poly(vinyl chloride) (PVC) has been examined, showcasing its transformation products and mechanisms in heat-processed PVC (Gilbert & Startin, 1980).
Role in Biological Functions and Disease States
- Biological Significance : Linoleic acid metabolites like 9,10-epoxyoctadecenoic acid and related compounds have been studied for their roles in cytotoxic processes, immune response, and brown adipose tissue activation, among other functions (Hildreth, Kodani, Hammock, & Zhao, 2020).
Synthesis and Transformation
- Synthesis Approaches : Research has focused on synthesizing variants of epoxyoctadecanoic acids, demonstrating methods and potential applications in different fields. Studies have shown the synthesis from various sources, including castor oil, and detailed the transformation products and mechanisms (Mhaskar & Mani, 1994).
Propiedades
Nombre del producto |
9,10-Dihydroxy-12,13-epoxyoctadecanoate |
|---|---|
Fórmula molecular |
C18H34O5 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
9,10-dihydroxy-11-(3-pentyloxiran-2-yl)undecanoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-7-11-16-17(23-16)13-15(20)14(19)10-8-5-4-6-9-12-18(21)22/h14-17,19-20H,2-13H2,1H3,(H,21,22) |
Clave InChI |
ZOMBDDWLMOSVKT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1C(O1)CC(C(CCCCCCCC(=O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



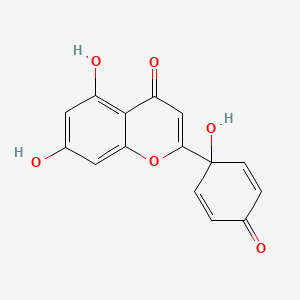
![1-{[4-({[(3-Isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}cyclobutanecarboxylic acid](/img/structure/B1247590.png)
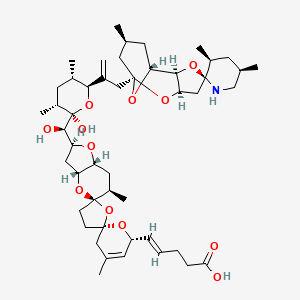
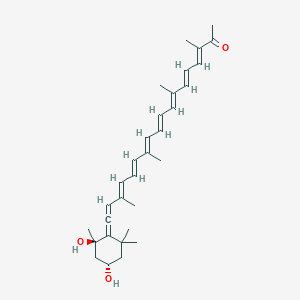
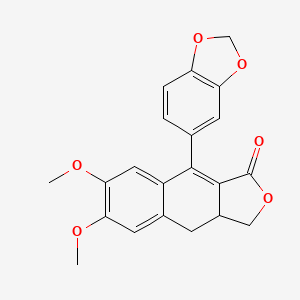
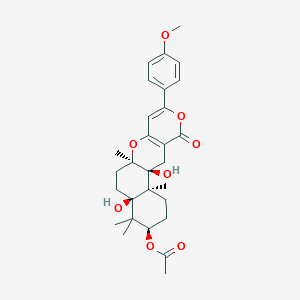
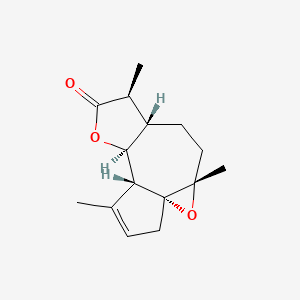
![Kaempferol 3-O-[6-(4-coumaroyl)-beta-D-glucosyl-(1->2)-beta-D-glucosyl-(1->2)-beta-D-glucoside]](/img/structure/B1247598.png)
